molecular formula C12H7BrN2O3 B1528161 6-Bromo-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one CAS No. 293740-63-3

6-Bromo-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one

Cat. No.: B1528161
CAS No.: 293740-63-3
M. Wt: 307.1 g/mol
InChI Key: YZSQZTMMFXDMLR-UHFFFAOYSA-N
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Description

Molecular Formula and Weight

6-Bromo-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one has the molecular formula C₁₂H₇BrN₂O₃ and a molecular weight of 307.10 g/mol . Its CAS Registry Number is 293740-63-3 , which is consistent across multiple chemical databases and commercial suppliers.

Property Value
CAS Number 293740-63-3
Molecular Formula C₁₂H₇BrN₂O₃
Molecular Weight 307.10 g/mol

Structural Features

The compound features a chromen-4-one core (a benzopyran-4-one system) with two distinct substituents:

  • A 5-methyl-1,3,4-oxadiazol-2-yl group at the 3-position of the chromenone ring.
  • A bromine atom at the 6-position of the chromenone ring.

The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, with a methyl group at the 5-position. The chromen-4-one scaffold contributes aromaticity and planar geometry, while the bromine atom introduces steric and electronic effects.

Structural Component Description
Chromen-4-one core Benzopyran-4-one system
3-position substituent 5-methyl-1,3,4-oxadiazol-2-yl group
6-position substituent Bromine atom

Stereochemistry

The compound lacks chiral centers due to its planar chromenone core and symmetrical substitution pattern. No stereoisomers (e.g., enantiomers or diastereomers) have been reported for this structure.

Properties

IUPAC Name

6-bromo-3-(5-methyl-1,3,4-oxadiazol-2-yl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O3/c1-6-14-15-12(18-6)9-5-17-10-3-2-7(13)4-8(10)11(9)16/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSQZTMMFXDMLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=COC3=C(C2=O)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Bromo-4H-chromen-4-one Core

A common route to the chromenone core involves the Pechmann condensation or Baker–Venkataraman rearrangement, starting from appropriately substituted phenols and β-ketoesters or acyl chlorides. For the 6-bromo derivative:

  • Step 1: Bromination of 4H-chromen-4-one or its precursors using bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Step 2: Purification by recrystallization or chromatography.

Synthesis of 5-Methyl-1,3,4-oxadiazole-2-yl Intermediate

The oxadiazole ring is typically constructed via cyclization of an acyl hydrazide with a carboxylic acid derivative or via condensation with dehydrating agents:

  • Step 1: Preparation of the corresponding hydrazide (e.g., from methylhydrazine and an appropriate acid chloride).
  • Step 2: Cyclization using dehydrating agents such as phosphorus oxychloride (POCl₃), polyphosphoric acid, or by microwave-assisted methods for efficiency and higher yields.

Coupling of Fragments

The final assembly of the target molecule is achieved by linking the oxadiazole moiety to the chromenone core, typically at the 3-position:

  • Method A: Nucleophilic substitution, where the 3-position of the chromenone is functionalized (e.g., as a halide or tosylate), followed by reaction with the oxadiazole nucleophile.
  • Method B: Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald–Hartwig amination) if suitable boronic acid or amine derivatives are available.

Purification and Characterization

The crude product is purified by column chromatography or recrystallization. The compound is typically obtained as pale yellow flakes with a melting point of 182–189°C.

Data Table: Example Synthetic Route

Step Reagents/Conditions Key Intermediate/Product Yield (%) Reference
1 6-bromo-4H-chromen-4-one precursor, NBS, solvent 6-bromo-4H-chromen-4-one 70–85
2 Methylhydrazine, acid chloride, POCl₃ 5-methyl-1,3,4-oxadiazole-2-yl derivative 60–80
3 Functionalized chromenone, oxadiazole, base, solvent This compound 55–75
4 Chromatography/recrystallization Purified target compound >97 (purity)

Research Findings and Optimization Notes

  • Microwave-assisted synthesis of oxadiazole rings has been reported to significantly reduce reaction times and improve yields, often achieving 60–80% yield within 15 minutes.
  • Use of dehydrating agents such as POCl₃ or polyphosphoric acid is critical for efficient cyclization to the oxadiazole core.
  • Palladium-catalyzed coupling offers high selectivity and compatibility with various functional groups, making it suitable for the final assembly step.
  • Purity and physical properties: The final product is a pale yellow solid, with a reported melting point of 182–189°C and purity exceeding 97% after chromatographic purification.

Summary Table: Key Physical and Chemical Properties

Property Value Reference
Molecular Formula C₁₂H₇BrN₂O₃
Molecular Weight 307.10 g/mol
Melting Point 182–189°C
Purity (after prep.) ≥97%
Physical Appearance Pale yellow flakes
Storage Temperature 0–8°C (recommended)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chromenone core or the oxadiazole ring, resulting in the formation of reduced analogs.

    Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, leading to a wide range of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

Pharmaceutical Development

Drug Design and Development
The compound serves as a crucial scaffold in the design of new pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents. Its structural properties allow for modifications that enhance biological activity and selectivity against specific targets. Research has indicated that derivatives of this compound exhibit promising results in inhibiting cancer cell proliferation and reducing inflammation markers in vitro .

Case Study: Anti-Cancer Activity
In a study examining the anti-cancer properties of various oxadiazole derivatives, 6-Bromo-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Agricultural Chemistry

Agrochemical Formulation
This compound is utilized in formulating agrochemicals aimed at pest control and enhancing crop protection. Its efficacy against various pests makes it a valuable component in developing safer and more effective agricultural products. The incorporation of this compound into formulations has been shown to improve the stability and effectiveness of pesticides under environmental stress conditions .

Case Study: Pest Resistance
Research on the application of this compound in crop protection revealed its potential to enhance resistance against common agricultural pests like aphids and beetles. Trials indicated a reduction in pest populations by over 50% when used as part of an integrated pest management strategy .

Material Science

Development of Advanced Materials
The compound is being explored for its potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Its unique electronic properties make it suitable for use as a light-emitting material due to its ability to facilitate charge transport .

Case Study: OLED Performance
In experimental setups, devices incorporating derivatives of this compound exhibited improved luminescent efficiency compared to traditional materials. This advancement highlights the compound's potential for enhancing the performance of next-generation display technologies .

Biochemical Research

Enzyme Inhibition Studies
This compound is also employed in biochemical research to investigate enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules provides insights into various metabolic pathways and disease mechanisms .

Case Study: Enzyme Inhibition
A study focused on the inhibition of specific kinases revealed that derivatives of this compound can effectively inhibit enzyme activity associated with tumor growth. This finding opens avenues for developing targeted therapies aimed at specific signaling pathways involved in cancer progression .

Analytical Chemistry

Standardization in Analytical Techniques
In analytical chemistry, this compound is utilized as a standard for various analytical techniques such as HPLC and mass spectrometry. Its well-defined chemical properties facilitate accurate detection and quantification of related compounds in complex mixtures .

Case Study: Method Validation
Research validating analytical methods using this compound as a standard showed high reproducibility and accuracy in quantifying other oxadiazole derivatives within pharmaceutical formulations. This underscores its utility in ensuring quality control during drug development processes .

Summary Table of Applications

Field Application Key Findings/Case Studies
PharmaceuticalDrug design for anti-inflammatory & anti-cancer agentsSignificant cytotoxic effects on cancer cell lines
Agricultural ChemistryPest control formulationsReduced pest populations by over 50%
Material ScienceOLED developmentImproved luminescent efficiency over traditional materials
Biochemical ResearchEnzyme inhibition studiesEffective inhibition of kinases related to tumor growth
Analytical ChemistryStandardization for HPLC & mass spectrometryHigh reproducibility in quantifying related compounds

Mechanism of Action

The mechanism of action of 6-Bromo-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structurally related chromen-4-one derivatives and their distinguishing features:

Compound Name CAS Number Substituents (Position) Key Features Reference
6-Bromo-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one 293740-63-3 6-Br, 3-(5-Me-1,3,4-oxadiazole) Oxadiazole enhances electron deficiency; potential bioactivity. Discontinued.
6-Bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one Not provided 6-Br, 3-(2-Me-thiazole) Thiazole introduces sulfur atom; altered electronic properties. Synthesized via piperidine-catalyzed condensation.
6-Bromo-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one 263364-78-9 6-Br, 3-(4-MeO-phenyl), 4-Me Methoxyphenyl increases lipophilicity; methyl group at position 4 modifies steric effects.
6-Bromo-3-iodo-4H-chromen-4-one Not provided 6-Br, 3-I Iodo substituent offers bulkier halogen; potential for cross-coupling reactions.
8-Bromo-6-methyl-2-(2H-tetrazol-5-yl)chromen-4-one 38243-73-1 8-Br, 6-Me, 2-(tetrazole) Tetrazole provides acidity (NH tautomerism); bromine position shifted to 6.

Physicochemical Properties

  • Solubility : The oxadiazole group in the target compound reduces polarity compared to tetrazole-containing derivatives (), which may exhibit higher solubility in polar solvents due to NH tautomerism .
  • Stability : Bromine’s electron-withdrawing effect likely enhances stability toward nucleophilic attack compared to methoxyphenyl derivatives (), where electron-donating groups may increase reactivity .

Biological Activity

6-Bromo-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data and case studies.

  • Molecular Formula : C₁₂H₇BrN₂O₃
  • Molecular Weight : 307.10 g/mol
  • Melting Point : 182–189 °C
  • Appearance : Pale yellow flakes

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The antimicrobial activity of this compound was evaluated against various bacterial and fungal strains.

Case Studies

  • Antimicrobial Testing :
    • The compound was tested against both Gram-positive and Gram-negative bacteria using the broth microdilution method.
    • Results showed that derivatives with halogen substituents (such as bromine) exhibited enhanced antimicrobial activity compared to their non-substituted counterparts .
  • Activity Spectrum :
    • Effective against:
      • Staphylococcus aureus (Gram-positive)
      • Escherichia coli (Gram-negative)
      • Candida albicans (fungal)
    • Minimum Inhibitory Concentrations (MIC) were determined, with some derivatives showing MIC values as low as 46.9 µg/mL against resistant strains .

Anticancer Activity

The anticancer potential of this compound has also been investigated.

Research Findings

  • Cytotoxicity Assays :
    • In vitro studies demonstrated cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer).
    • The compound exhibited IC₅₀ values indicating significant cytotoxicity, comparable or superior to standard chemotherapeutics like cisplatin .
  • Structure-Activity Relationship (SAR) :
    • The presence of the oxadiazole ring was crucial for enhancing anticancer activity.
    • Substituents on the phenyl ring significantly influenced activity; for instance, bromine substitution improved potency against A549 cells .

Data Summary

Activity TypeTarget Organisms/CellsMIC/IC₅₀ ValuesReference
AntimicrobialS. aureus, E. coli, C. albicansMIC: 46.9 µg/mL
AnticancerA549 (lung cancer), MCF7IC₅₀: Varies by derivative

Q & A

Q. Advanced

  • Molecular docking: Predicts binding to target proteins (e.g., kinases) by modeling interactions between the oxadiazole ring and active-site residues. Fluorine or chlorine substituents at position 5 of the oxadiazole increase hydrophobic interactions .
  • DFT calculations: Evaluate electron-withdrawing effects of substituents on chromenone’s HOMO-LUMO gap, correlating with antioxidant or antimicrobial activity .

What analytical challenges arise in characterizing brominated chromenones?

Q. Basic

  • NMR challenges: Bromine’s quadrupolar moment splits aromatic proton signals, complicating integration. Deuterated DMSO resolves this via sharper peaks .
  • Crystallography: Bromine positional disorder in crystal lattices is addressed using SHELXL’s PART and ISOR commands .

What contradictions exist in reported biological activities of oxadiazole-chromenones?

Q. Advanced

  • Antimicrobial activity: 4-Fluorophenyl derivatives show potent activity against S. aureus (MIC = 2 µg/mL) but weak efficacy in E. coli due to outer membrane barriers.
  • Mechanistic discrepancies: Some studies attribute activity to oxadiazole-mediated DNA intercalation, while others propose kinase inhibition. Standardized assays (e.g., CLSI guidelines) are recommended to resolve these .

How is the electron-deficient oxadiazole ring stabilized during synthesis?

Q. Advanced

  • Protecting groups: tert-Butoxycarbonyl (Boc) shields reactive amines during cyclization.
  • Lewis acids: ZnCl₂ catalyzes cyclocondensation by stabilizing electron-poor intermediates.
  • Microwave-assisted synthesis: Reduces reaction time (30 minutes vs. 12 hours) and minimizes decomposition .

What SAR trends are observed in chromenone-oxadiazole hybrids?

Q. Advanced

  • Substituent position: Bromine at position 6 enhances lipid solubility (logP = 2.8), while methyl groups on oxadiazole improve metabolic stability.
  • Bioactivity: 5-(4-Chlorophenyl)-substituted analogs exhibit 10-fold higher kinase inhibition (IC₅₀ = 0.5 µM) than unsubstituted derivatives .

How are high-resolution mass spectrometry (HRMS) parameters optimized for this compound?

Q. Basic

  • Ionization: ESI⁺ mode with 30 V cone voltage enhances [M+H]⁺ signal.
  • Calibration: Internal standards (e.g., NaTFA) ensure accuracy within 2 ppm error.
  • Fragmentation: Collision-induced dissociation (CID) at 20 eV confirms the bromine isotopic pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) .

What crystallographic software settings resolve disorder in chromenone derivatives?

Q. Advanced

  • SHELXL refinement: Use ISOR and DELU restraints to model anisotropic displacement parameters for bromine.
  • SQUEEZE (PLATON): Solvent-accessible voids are masked to improve R-factor convergence (R₁ < 0.05) .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one

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